molecular formula C10H18BrNO3 B13805751 N-(2-Bromo-3-methylbutyryl)-dl-valine CAS No. 6491-38-9

N-(2-Bromo-3-methylbutyryl)-dl-valine

Cat. No.: B13805751
CAS No.: 6491-38-9
M. Wt: 280.16 g/mol
InChI Key: TXBCCLQZSRLUJW-UHFFFAOYSA-N
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Description

N-(2-Bromo-3-methylbutyryl)-dl-valine is a synthetic valine derivative characterized by a brominated methylbutyryl group attached to the amino group of DL-valine.

Properties

CAS No.

6491-38-9

Molecular Formula

C10H18BrNO3

Molecular Weight

280.16 g/mol

IUPAC Name

2-[(2-bromo-3-methylbutanoyl)amino]-3-methylbutanoic acid

InChI

InChI=1S/C10H18BrNO3/c1-5(2)7(11)9(13)12-8(6(3)4)10(14)15/h5-8H,1-4H3,(H,12,13)(H,14,15)

InChI Key

TXBCCLQZSRLUJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C(C)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-3-methylbutyryl)-dl-valine typically involves the reaction of 2-bromo-3-methylbutyryl chloride with dl-valine in the presence of a base. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include maintaining a specific temperature and pH level to optimize the yield .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and quality of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-3-methylbutyryl)-dl-valine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

N-(2-Bromo-3-methylbutyryl)-dl-valine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Bromo-3-methylbutyryl)-dl-valine involves its interaction with specific molecular targets. The bromine atom in the compound plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways and the alteration of molecular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

Halogenated Valine Derivatives
  • Cyano(3-phenoxyphenyl)methyl N-(2-chloro-4-(trifluoromethyl)phenyl)-DL-valine (Fluvalinate): Structure: Features a chloro-trifluoromethylphenyl group and a cyano-phenoxyphenyl moiety. Application: Acts as a synthetic pyrethroid insecticide. The chlorine and trifluoromethyl groups enhance lipophilicity and metabolic stability, critical for pesticidal activity . Contrast: Unlike N-(2-Bromo-3-methylbutyryl)-dl-valine, fluvalinate’s aromatic substituents and cyano group enable π-π stacking and target-site binding in insect sodium channels. The bromine in the target compound may confer distinct reactivity (e.g., nucleophilic substitution) but lacks the aromaticity needed for similar pesticidal mechanisms.
N-Acetyl-D-valine ():
  • Structure : Acetyl group replaces the brominated methylbutyryl chain.
  • Properties : Improved water solubility due to the polar acetyl group. Used in peptide synthesis and metabolic studies.

Functional Group Analysis

Acylated Valine Derivatives
  • N-Butyryl-L-valine (): Structure: Butyryl group (C₄H₇O) without halogenation. Role: Intermediate in prodrug formulations (e.g., antihypertensive agents). The butyryl chain improves pharmacokinetic profiles by delaying hydrolysis. Contrast: Bromination at the 2-position of the butyryl chain in the target compound may sterically hinder enzymatic degradation, prolonging its half-life compared to non-halogenated analogs.
N-Carbobenzoxy-DL-norvaline ():
  • Structure: Carbobenzoxy (Cbz) protecting group attached to norvaline.
  • Application : Used in peptide synthesis to protect amines during solid-phase synthesis.
  • Contrast : The brominated methylbutyryl group in the target compound lacks the UV-sensitive Cbz group, limiting its utility in photolabile protecting strategies but offering unique electrophilic sites for conjugation.

Data Table: Key Properties of Selected Valine Derivatives

Compound Name Molecular Formula (Estimated) Key Substituents Solubility (Predicted) Applications
This compound C₁₀H₁₇BrNO₃ Bromo-methylbutyryl Low (lipophilic) Agrochemical research
Fluvalinate C₂₆H₂₂ClF₃N₂O₃ Chloro-trifluoromethylphenyl Moderate Insecticide
N-Acetyl-D-valine C₇H₁₃NO₃ Acetyl High Peptide synthesis
N-Butyryl-L-valine C₉H₁₇NO₃ Butyryl Moderate Prodrug development

Research Findings and Mechanistic Insights

  • DL-Valine in Gel Formation (): Unmodified DL-valine enhances myofibrillar protein (MP) gel strength via hydrophobic interactions and disulfide bonds.
  • Isotopic Analysis (): DL-valine’s δ¹³C and δ¹⁵N values (−10.57‰ and −6.15‰, respectively) differ significantly from halogenated derivatives. Bromination likely alters isotopic signatures, which could be exploited in tracing metabolic pathways.

Biological Activity

N-(2-Bromo-3-methylbutyryl)-dl-valine is a synthetic compound derived from valine, an essential branched-chain amino acid. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. Understanding its biological activity is crucial for exploring its therapeutic applications and mechanisms of action.

Chemical Structure

The compound can be represented structurally as follows:

N 2 Bromo 3 methylbutyryl dl valine\text{N 2 Bromo 3 methylbutyryl dl valine}

This structure indicates the presence of a bromine atom and a branched aliphatic chain, which may influence its biological interactions.

Physical Properties

PropertyValue
Molecular FormulaC₇H₁₄BrNO₂
Molecular Weight212.10 g/mol
Melting Point>295 °C
Solubility in Water56 g/L (20 ºC)

This compound exhibits several biological activities primarily through its interaction with metabolic pathways:

  • Inhibition of Protein Synthesis : Similar to other branched-chain amino acids, it may interfere with protein synthesis by competing for binding sites on ribosomes.
  • Modulation of Enzyme Activity : The compound can potentially affect the activity of enzymes involved in amino acid metabolism, particularly those related to branched-chain amino acids (BCAAs) such as leucine and isoleucine.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various alkaloids, including derivatives similar to this compound. The findings indicated that certain structural modifications could enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged significantly, suggesting that modifications in the side chains could optimize efficacy .

Study 2: Metabolic Impact on BCAA Levels

Research focused on the effects of BCAA metabolism in conditions like maple syrup urine disease showed that compounds affecting BCAA levels could mitigate symptoms associated with metabolic disorders. This compound's structure suggests potential effectiveness in regulating BCAA concentrations by modulating enzyme activity involved in their metabolism .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with other similar compounds is useful:

CompoundBiological ActivityMIC (µg/mL)
This compoundAntimicrobial potentialTBD
BerberineDNA intercalation, antimicrobial<125
ChelerythrineInhibition of nucleic acid synthesis75

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